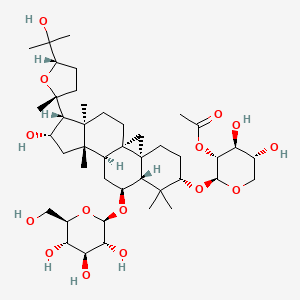

Astragaloside II

Beschreibung

Eigenschaften

CAS-Nummer |

91739-01-4 |

|---|---|

Molekularformel |

C43H70O15 |

Molekulargewicht |

827.0 g/mol |

IUPAC-Name |

[(2S,3R,4S,5R)-4,5-dihydroxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate |

InChI |

InChI=1S/C43H70O15/c1-20(45)54-32-28(48)22(47)18-53-36(32)57-26-10-12-43-19-42(43)14-13-39(6)33(41(8)11-9-27(58-41)38(4,5)52)21(46)16-40(39,7)25(42)15-23(34(43)37(26,2)3)55-35-31(51)30(50)29(49)24(17-44)56-35/h21-36,44,46-52H,9-19H2,1-8H3/t21-,22+,23-,24+,25-,26-,27+,28-,29+,30-,31+,32+,33-,34-,35+,36-,39+,40-,41-,42-,43+/m0/s1 |

InChI-Schlüssel |

AYWNHWGQTMCQIV-PZTXECKBSA-N |

SMILES |

CC(=O)OC1C(C(COC1OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O)O |

Isomerische SMILES |

CC(=O)O[C@@H]1[C@H]([C@@H](CO[C@H]1O[C@H]2CC[C@]34C[C@]35CC[C@@]6([C@H]([C@H](C[C@]6([C@@H]5C[C@@H]([C@H]4C2(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@@]8(CC[C@@H](O8)C(C)(C)O)C)C)O)O |

Kanonische SMILES |

CC(=O)OC1C(C(COC1OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O)O |

Synonyme |

astragaloside II |

Herkunft des Produkts |

United States |

Biosynthesis and Biogenesis of Astragaloside Ii

Elucidation of Precursor Pathways for Astragaloside (B48827) II

The foundational building blocks for triterpenoids, including astragaloside II, are the five-carbon isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). nih.govnih.govmdpi.com These precursors are generated through two distinct cytosolic and plastidial pathways. mdpi.comnih.gov

Mevalonate (B85504) (MVA) Pathway Contribution

The mevalonate (MVA) pathway operates in the cytoplasm of plant cells and is a primary source of IPP and DMAPP for the biosynthesis of triterpenoids, including astragalosides. mdpi.comnih.govrsc.org This pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce IPP and DMAPP. mdpi.comnih.govrsc.org Key enzymes in the MVA pathway include acetoacetyl-CoA thiolase (AACT), 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS), 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), mevalonate kinase (MVK), phosphomevalonate kinase (PMK), and mevalonate diphosphate (B83284) decarboxylase (MVD). researchgate.netresearchgate.net Research has analyzed the expression levels of MVA pathway genes in A. membranaceus, indicating their involvement in astragaloside biosynthesis. mdpi.comresearchgate.net

2-C-Methyl-D-Erythritol 4-Phosphate (MEP) Pathway Contribution

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is localized in the plastids of plant cells and also contributes to the production of IPP and DMAPP. mdpi.comnih.govrsc.org While the MVA pathway is considered dominant for triterpenoid (B12794562) saponin (B1150181) biosynthesis, the MEP pathway provides precursors for other classes of terpenes like monoterpenes, diterpenes, and carotenoids. mdpi.comnih.govrsc.org The MEP pathway utilizes glyceraldehyde 3-phosphate and pyruvate (B1213749) as starting materials. nih.govrsc.org Although primarily associated with plastidial isoprenoids, there is evidence suggesting potential cross-talk or transport of intermediates between the MVA and MEP pathways. nih.govrsc.org

Enzymatic Mechanisms in this compound Formation

Following the synthesis of IPP and DMAPP through the MVA and MEP pathways, these units are condensed to form farnesyl diphosphate (FPP). nih.govmdpi.commdpi.com Two molecules of FPP are then condensed by squalene (B77637) synthase (SS) to produce squalene, which is subsequently oxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase (SE). mdpi.comnih.govmdpi.com 2,3-Oxidosqualene is a key intermediate that undergoes cyclization catalyzed by oxidosqualene cyclases (OSCs) to form various triterpene skeletons, including cycloartenol (B190886), the precursor for cycloartane-type astragalosides. mdpi.commdpi.commdpi.comsemanticscholar.org Downstream modifications of the cycloartenol skeleton involve a series of enzymatic reactions, including hydroxylation, epoxidation, and glycosylation, which lead to the formation of diverse astragalosides, including this compound. researchgate.netnih.govfrontiersin.org

Role of Cytochrome P450 Monooxygenases

Cytochrome P450 monooxygenases (CYP450s) play crucial roles in the structural diversification of triterpenoids through oxidation and hydroxylation reactions. researchgate.netnih.govmdpi.com In the biosynthesis of astragalosides, specific CYP450 enzymes are involved in tailoring the cycloartenol skeleton. researchgate.netnih.govfrontiersin.org Research has identified several CYP450 genes in Astragalus species that are potentially involved in astragaloside biosynthesis. mdpi.comdntb.gov.uanih.gov These enzymes catalyze reactions such as hydroxylation at specific positions on the triterpene core, contributing to the unique structure of this compound. researchgate.netfrontiersin.org For instance, specific CYP450s have been implicated in hydroxylation at the C-6, C-16, and epoxidation at C-24,25 positions of the cycloastragenol (B1669396) structure, a precursor to many astragalosides. frontiersin.org

Glycosyltransferase Activity in this compound Synthesis

Glycosylation, the attachment of sugar moieties to the triterpenoid aglycone, is a critical step in the formation of this compound and other saponins (B1172615). researchgate.netnih.govnih.gov This process is catalyzed by uridine (B1682114) diphosphate glycosyltransferases (UGTs). mdpi.comnih.gov UGTs transfer sugar residues, such as glucose and xylose, to specific hydroxyl groups on the triterpenoid skeleton. nih.govnih.govmdpi.com The diverse sugar substitution patterns observed in astragalosides are a result of the activity of different UGTs with varying substrate specificities and regioselectivities. nih.govnih.govmdpi.comnih.gov Studies have characterized several UGTs from A. membranaceus involved in the glycosylation of cycloastragenol-type saponins, including those responsible for glycosylation at the C-3, C-20, and C-25 positions. nih.govnih.govmdpi.comnih.gov The specific glycosylation pattern, including the type and position of sugar units, defines this compound.

Characterization of 2-Oxoglutarate-Dependent Dioxygenases

Recent research has also highlighted the involvement of 2-oxoglutarate-dependent dioxygenases (2-ODDs) in astragaloside biosynthesis. researchgate.netnih.govfrontiersin.org These enzymes catalyze various oxidative reactions, often involving hydroxylation or the formation of cyclic structures. mdpi.comoup.com A specific 2-ODD, AmOGD1, has been identified in A. membranaceus and shown to be involved in the astragaloside biosynthetic pathway. frontiersin.org The precise reaction catalyzed by AmOGD1 in the context of this compound biosynthesis contributes to the modification of the triterpene skeleton, working in concert with CYP450s and UGTs to complete the synthesis of the final compound. researchgate.netnih.govfrontiersin.org

Genetic Regulation of this compound Biosynthesis

The intricate biosynthesis of this compound is tightly regulated at the genetic level, involving the coordinated expression of numerous genes encoding the enzymes in the MVA pathway and subsequent modification steps.

Transcriptomic Analysis of Biosynthetic Gene Expression

Transcriptomic analysis has been employed to understand the expression patterns of genes involved in astragaloside biosynthesis in different tissues and under various conditions in Astragalus species researchgate.netmcw.edunih.govwikidata.orgguidetoimmunopharmacology.org. Studies have revealed differential expression of MVA pathway genes across different organs of Astragalus membranaceus, with some genes showing high transcript levels in leaves and stems, while astragaloside accumulation is highest in the roots researchgate.netcenmed.com. This suggests potential translocation of astragalosides or their precursors within the plant researchgate.net. Transcriptome analysis has also identified differentially expressed genes related to saponin biosynthesis in response to environmental stresses or treatments, providing insights into regulatory mechanisms wikidata.orgguidetoimmunopharmacology.org. For instance, transcriptomic studies in Astragalus mongholicus have identified differentially expressed unigenes associated with saponin synthesis, primarily regulating the MVA pathway wikidata.org.

Identification of Key Regulatory Genes (e.g., MVD, IDI, FPS, SS)

Several key enzyme genes in the astragaloside biosynthetic pathway have been identified and studied for their regulatory roles. These include genes encoding MVD (mevalonate diphosphate decarboxylase), IDI (isopentenyl diphosphate isomerase), FPS (farnesyl diphosphate synthase), and SS (squalene synthase), all of which are crucial for the production of isoprenoid precursors labsolu.caresearchgate.netcaymanchem.comncats.io. Studies have shown that the expression levels of these genes are correlated with astragaloside accumulation and can be influenced by elicitors such as methyl jasmonate (MeJA) caymanchem.comncats.io.

Beyond the core enzymatic genes, transcription factors also play a significant role in regulating astragaloside biosynthesis labsolu.canih.govnih.gov. Heterologous expression of transcription factors like Arabidopsis MYB12, Production of Anthocyanin Pigment 1 (PAP1), and maize Leaf color (LC) in A. membranaceus hairy roots has been shown to differentially up-regulate the accumulation of astragalosides labsolu.canih.govnih.gov. Specifically, overexpression of LC resulted in the accumulation of astragalosides I-IV, while MYB12 and PAP1 primarily increased astragaloside I and IV levels labsolu.canih.govnih.gov. These findings indicate that transcription factors can significantly influence the metabolic flux towards astragaloside production by regulating the expression of key biosynthetic genes, particularly those in the mevalonate pathway like HMGR nih.govnih.gov.

Biotechnological Strategies for Enhanced this compound Production

Due to the increasing demand for this compound and the challenges associated with its traditional production from field-grown plants, biotechnological approaches have been explored to enhance its yield mpg.deeasychem.org. These strategies offer advantages such as controlled conditions, continuous cultivation, and potentially higher productivity mpg.de.

In Vitro Plant Cell and Tissue Culture Systems

In vitro plant cell and tissue culture systems, including callus, suspension, and hairy root cultures, have been investigated as alternative methods for producing astragalosides nih.govcaymanchem.commpg.deeasychem.org. These systems allow for the cultivation of plant cells or organs in a sterile and controlled environment, independent of seasonal variations and geographical limitations mpg.de.

Callus cultures, which are undifferentiated masses of plant cells, and suspension cultures, where cells are grown in a liquid medium, have been established for Astragalus species to produce astragalosides mpg.deeasychem.org. Optimization of culture conditions, including the type of explant, basal medium, plant growth regulators, and light regimen, is crucial for enhancing cell growth and metabolite production caymanchem.com. For example, studies have investigated the effect of different media and plant growth regulators on callus induction and astragaloside accumulation in Astragalus trojanus. Suspension cultures of Astragalus thracicus cultivated under light have shown higher amounts of this compound and IV compared to those grown in the dark easychem.org. While callus and suspension cultures can produce astragalosides, the accumulation levels are often lower compared to differentiated cultures like hairy roots mpg.deeasychem.org.

Hairy root cultures, induced by transformation with Agrobacterium rhizogenes, are particularly promising for the production of secondary metabolites like astragalosides caymanchem.commpg.de. These cultures exhibit rapid growth, genetic stability, and the ability to synthesize compounds typically found in native roots.

Studies have demonstrated that hairy root cultures of Astragalus membranaceus can produce significantly higher levels of astragalosides, including this compound, compared to native roots mpg.de. For instance, hairy root cultures of A. membranaceus have shown 8 to 15 times higher production of astragaloside I and II compared to native roots mpg.de.

Optimization of hairy root culture conditions, such as basal medium composition, inoculum size, sucrose (B13894) concentration, and shaking speed, can further enhance astragaloside production. Elicitation, the treatment of cultures with signaling molecules, has also been explored to boost astragaloside accumulation in hairy root cultures ncats.io. Methyl jasmonate (MeJA) has been identified as an effective elicitor, significantly increasing astragaloside production in A. membranaceus hairy root cultures ncats.io. Silver nitrate (B79036) has also been shown to enhance astragaloside production in hairy root cultures.

The productivity of this compound in hairy root cultures can vary depending on the Astragalus species and culture conditions. Research on Astracantha aitosensis in vitro cultures, including hairy roots, showed this compound production at 0.10 mg/g DW, while A. membranaceus hairy roots achieved 0.897 mg/g DW mpg.de. Elicitation with MeJA in A. aitosensis root cultures increased this compound production, with 200 µL MeJA treatment resulting in a substantial increase.

The following table summarizes some reported this compound production levels in different Astragalus in vitro culture systems:

| Culture Type (Astragalus species) | Treatment/Conditions | This compound Production (mg/g DW) | Source |

| Native roots (A. membranaceus) | - | 0.057 - 0.10 | mpg.de |

| Hairy roots (A. membranaceus) | - | 0.80 - 0.897 | mpg.de |

| Native roots (A. aitosensis) | - | Absent | mpg.de |

| In vitro cultures (A. aitosensis) | - | 0.10 | mpg.de |

| In vitro root cultures (A. aitosensis) | Control (untreated) | 0.33124 (µg/mg DW) | |

| In vitro root cultures (A. aitosensis) | 50 µL MeJA | 0.47389 (µg/mg DW) | |

| In vitro root cultures (A. aitosensis) | 200 µL MeJA | Increased (specific value not provided as mg/g DW in snippet) | |

| Suspension culture (A. thracicus) | Light regimen | 0.25 | easychem.org |

| In vitro root cultures (A. thracicus) | - | 1.01 | easychem.org |

| Native roots (A. thracicus) | - | 0.47 | easychem.org |

Note: Conversion from µg/mg DW to mg/g DW is a factor of 1.

These findings highlight the potential of biotechnological approaches, particularly hairy root cultures and elicitation, for improving the sustainable production of this compound.

Elicitation Strategies for Increased this compound Accumulation

Elicitation is a biotechnological approach used to enhance the production of secondary metabolites in plant cell and tissue cultures by exposing them to specific molecules or stress factors (elicitors) nih.gov. These elicitors mimic signals perceived by plants during biotic or abiotic stress, triggering defense responses that include the upregulation of secondary metabolic pathways nih.gov.

Various elicitors have been investigated for their ability to increase astragaloside accumulation in Astragalus cultures, including methyl jasmonate (MeJA), salicylic (B10762653) acid (SA), yeast extract, and ultraviolet (UV) radiation mdpi.comnih.govresearchgate.net. The effectiveness of elicitation strategies depends on factors such as the type and concentration of the elicitor, the duration of exposure, and the specific plant material used (e.g., hairy root cultures, adventitious roots, suspension cells) nih.govnih.gov.

Role of Methyl Jasmonate as an Elicitor

Methyl jasmonate (MeJA) is a well-studied signaling molecule that plays a crucial role in plant defense responses and the induction of secondary metabolite biosynthesis pensoft.netresearchgate.net. Studies have demonstrated that MeJA is a potent elicitor for increasing the accumulation of astragalosides, including this compound, in Astragalus hairy root cultures pensoft.netnih.gov.

Research on Astragalus membranaceus hairy roots treated with MeJA showed a significant increase in the accumulation of astragalosides mdpi.comnih.gov. For instance, treatment with 100 μM MeJA led to the upregulation of numerous genes, including those involved in astragaloside biosynthesis mdpi.comnih.gov. The accumulation of total saponins was reported to be significantly higher in MeJA-treated cultures compared to control groups mdpi.compensoft.net. One study on Astragalus aitosensis in vitro root cultures found that MeJA treatment increased the content of this compound pensoft.netresearchgate.netscilit.com. Specifically, a concentration of 200 µL MeJA resulted in a substantial increase in this compound production, showing a 105% enhancement compared to the control pensoft.netpensoft.net. Another study on A. membranaceus hairy root cultures found that an MJ concentration of 157.4 μM and an induction time of 18.4 hours resulted in a total saponin yield 2.07 times that of the control mdpi.com.

MeJA is believed to enhance astragaloside production by activating the expression of key enzyme genes in the biosynthetic pathway, such as those encoding mevalonate diphosphate decarboxylase (MVD), isopentenyl diphosphate isomerase (IDI), farnesyl diphosphate synthase (FPS), and squalene synthase (SS) mdpi.com.

Table 1: Effect of Methyl Jasmonate on this compound Accumulation in Astragalus aitosensis In Vitro Root Cultures pensoft.netscilit.compensoft.net

| Treatment | This compound Content (ng/mg DW) | Increase vs Control (%) |

| Control | 331.24 | - |

| 50 µL MeJA | 473.89 | ~43% |

| 200 µL MeJA | 678.68 | ~105% |

Note: Data is approximate based on reported increases and control values.

Metabolic Engineering Approaches for this compound Yield Optimization

Metabolic engineering offers promising strategies to enhance the production of valuable secondary metabolites like this compound by modifying and optimizing the underlying biosynthetic pathways in host organisms nih.govmdpi.com. This can involve the overexpression of key pathway genes, the introduction of genes from other organisms, or the silencing of competing pathways.

While direct metabolic engineering efforts specifically targeting this compound are still an active area of research, studies have focused on the broader astragaloside biosynthesis pathway and related triterpenoids. For instance, research has aimed at elucidating the complete astragaloside biosynthetic pathway by identifying the genes encoding the tailoring enzymes, such as cytochrome P450s and glycosyltransferases, responsible for the downstream modifications of the triterpenoid skeleton nih.gov. Reconstitution of this biosynthetic machinery in heterologous hosts like Nicotiana benthamiana has allowed for the production of specific astragalosides, demonstrating the potential of this approach nih.gov.

Overexpression of transcription factors that regulate the mevalonate pathway and astragaloside biosynthesis has also been explored in Astragalus membranaceus hairy roots mdpi.comresearchgate.net. Studies have shown that overexpression of transcription factors like AtMYB12, PAP1, and Lc can differentially upregulate the accumulation of various astragalosides, including this compound mdpi.comresearchgate.net. For example, overexpression of the maize leaf color (Lc) transcription factor led to the accumulation of astragalosides I-IV mdpi.comresearchgate.net.

Metabolic engineering can also involve optimizing the production of precursor molecules or improving the efficiency of enzymatic steps in the pathway. While some studies have focused on the microbial production of other flavonoids or triterpenoids by engineering Escherichia coli strains, similar strategies could potentially be applied to the biosynthesis of astragalosides mdpi.comacs.org. These approaches often involve introducing necessary enzymes and optimizing fermentation conditions to increase yield acs.org.

Organ-Specific Accumulation and Translocation Mechanisms of this compound in Medicinal Plants

The accumulation of secondary metabolites in plants is often organ-specific, and this is also observed for astragalosides in Astragalus species. Studies on Astragalus membranaceus have investigated the distribution of astragalosides, including this compound, in different plant organs such as roots, stems, leaves, and flowers mdpi.comresearchgate.netnih.gov.

Research indicates that while genes involved in the mevalonate pathway, which is part of astragaloside biosynthesis, show high transcript levels in the stem and leaf, the accumulation of most astragalosides, including this compound, is highest in the root mdpi.comresearchgate.netnih.gov. Specifically, this compound has been found to exhibit the highest content in the root compared to other astragalosides (I, III, and IV) in A. membranaceus mdpi.comresearchgate.netnih.gov. For example, one study reported this compound content in the root at 2.09 mg/g dry weight (DW), significantly higher than in the leaf (0.07 mg/g DW) mdpi.comnih.gov.

Table 2: Astragaloside Content in Different Organs of Astragalus membranaceus (mg/g DW) mdpi.comresearchgate.netnih.gov

| Organ | Astragaloside I | This compound | Astragaloside III | Astragaloside IV |

| Root | 0.93 | 2.09 | 0.16 | 0.58 |

| Flower | 0.11 | 0.08 | 0.06 | 0.27 |

| Stem | 0.09 | 0.07 | 0.05 | 0.23 |

| Leaf | 0.07 | 0.07 | 0.04 | 0.04 |

Note: Data is approximate based on reported values.

Preclinical Pharmacological Activities and Mechanistic Investigations of Astragaloside Ii

Immunomodulatory Effects of Astragaloside (B48827) II

Astragaloside II has demonstrated notable immunomodulatory activities, primarily affecting T lymphocytes nih.govresearchgate.net. Its influence extends to regulating cell activation, proliferation, and cytokine production chemfaces.comnih.gov.

Regulation of T Lymphocyte Activation and Proliferation (e.g., ConA, Alloantigen, Anti-CD3 Induced)

Studies have shown that this compound can significantly enhance the proliferation of primary splenocytes and T cells induced by various stimuli, including Concanavalin A (ConA), alloantigen, and anti-CD3 antibodies chemfaces.comnih.govresearchgate.netebi.ac.ukresearchgate.net. For instance, this compound at concentrations of 10 and 30 nmol/L significantly enhanced the proliferation of primary splenocytes stimulated by these agents chemfaces.comnih.govresearchgate.net. This suggests a direct effect of this compound on promoting T cell activation and subsequent proliferation in response to different triggers nih.govresearchgate.net.

Table 1: Effect of this compound on Splenocyte Proliferation

| Stimulus | This compound Concentration (nmol/L) | Effect on Proliferation | Citation |

| ConA | 10, 30 | Significantly enhanced | chemfaces.comnih.govresearchgate.net |

| Alloantigen | 10, 30 | Significantly enhanced | chemfaces.comnih.govresearchgate.net |

| Anti-CD3 | 10, 30 | Significantly enhanced | chemfaces.comnih.govresearchgate.net |

In immunosuppressed mouse models induced by cyclophosphamide (B585) (CTX), oral administration of this compound (50 mg/kg) was found to restore the proliferation of splenic T cells, further supporting its immunostimulatory effect on T lymphocytes chemfaces.comnih.govebi.ac.ukresearchgate.net.

Modulation of Cytokine Production (e.g., IFN-γ, IL-2)

This compound has been shown to influence the production of key cytokines involved in cellular immunity, particularly Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2) chemfaces.comnih.govresearchgate.netfrontiersin.org. Research indicates that this compound significantly increases the secretion of both IL-2 and IFN-γ in primary splenocytes stimulated by anti-CD3 chemfaces.comnih.govresearchgate.net. Furthermore, it upregulates the mRNA levels of IFN-γ and T-bet, a master transcription factor for Th1 development chemfaces.comnih.gov.

Table 2: Effect of this compound on Cytokine Secretion in Anti-CD3 Stimulated Splenocytes

| Cytokine | This compound Concentration (nmol/L) | Effect on Secretion | Citation |

| IL-2 | 30 | Significantly increased | chemfaces.comnih.govresearchgate.net |

| IFN-γ | 30 | Significantly increased | chemfaces.comnih.govresearchgate.net |

In CTX-induced immunosuppressed mice, this compound administration also restored the production of IFN-γ and IL-2 chemfaces.comnih.govebi.ac.ukresearchgate.net. Astragalosides I and II have been reported to significantly increase IL-2 and IFN-γ secretion by CD4+ T cells frontiersin.org.

Influence on CD45 Protein Tyrosine Phosphatase Activity and LCK Dephosphorylation

A key mechanism underlying this compound's effect on T cell activation involves its interaction with CD45 protein tyrosine phosphatase (PTPase) nih.govebi.ac.ukresearchgate.net. CD45 is critical for T cell receptor (TCR)-mediated T cell activation caldic.com. Studies have shown that this compound concentration-dependently increases CD45-mediated hydrolysis chemfaces.comnih.govebi.ac.ukresearchgate.net. More specifically, this compound significantly promotes the dephosphorylation of LCK (Tyr505) in primary T cells chemfaces.comnih.govebi.ac.ukresearchgate.net. LCK (Tyr505) is a physiologically relevant target of CD45 activity, and its dephosphorylation enables LCK activity, initiating the T cell activation cascade nih.govebi.ac.ukresearchgate.net. This effect of this compound on LCK dephosphorylation can be blocked by a specific CD45 PTPase inhibitor, confirming the involvement of CD45 activity chemfaces.comnih.govebi.ac.ukresearchgate.net.

Differential Effects on B Lymphocyte Responses (e.g., LPS-Induced)

While this compound exhibits significant effects on T lymphocyte activation and proliferation, it has shown no apparent effects on B cell proliferation in vitro or in vivo chemfaces.comnih.govaginganddisease.orgresearchgate.netebi.ac.ukresearchgate.net. This suggests that this compound primarily targets the T cell population for its immunomodulatory effects researchgate.net. Although CD45 is also expressed on B cells and associated with B cell receptor signaling, this compound does not appear to have obvious effects on B cell function nih.gov.

Anti-Inflammatory Mechanisms of this compound

Beyond its immunomodulatory effects, this compound also possesses anti-inflammatory properties, primarily demonstrated in cellular models nih.gov.

Attenuation of Pro-Inflammatory Cytokine Expression (e.g., IL-6, TNF-α, IL-1β) in Cellular Models

This compound has been shown to alleviate inflammatory responses in cellular models by reducing the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β) nih.gov. In lipopolysaccharide (LPS)-stimulated CCD-18Co cells, an in vitro model of ulcerative colitis, this compound markedly decreased the production of these inflammatory factors nih.gov.

Table 3: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated CCD-18Co Cells

| Cytokine | Effect of LPS Stimulation | Effect of this compound Treatment | Citation |

| IL-6 | Significantly increased | Markedly decreased | nih.gov |

| TNF-α | Significantly increased | Markedly decreased | nih.gov |

| IL-1β | Significantly increased | Markedly decreased | nih.gov |

These findings suggest that this compound can attenuate the inflammatory response by suppressing the expression and secretion of key pro-inflammatory mediators in cellular contexts nih.gov.

Inhibition of Inflammatory Mediators (e.g., Myeloperoxidase, Nitric Oxide) in Animal Models

Research indicates that this compound can modulate the levels of inflammatory mediators in animal models. Myeloperoxidase (MPO), an enzyme released by activated leukocytes, contributes to inflammation by producing hypohalous acids and other toxic intermediates, impairing nitric oxide (NO) bioavailability. unsw.edu.aunih.gov Studies on MPO inhibitors have shown varied effects on NO oxidase activity, with some promoting and others inhibiting it depending on their mechanism. unsw.edu.au Nitric oxide itself is a crucial signaling molecule involved in numerous physiological and pathological processes. iiab.meguidetopharmacology.org While the direct impact of this compound on MPO and NO levels in specific animal models requires detailed examination of relevant studies, the compound's broader anti-inflammatory effects suggest an influence on these mediators.

Modulation of Signal Transduction Pathways in Inflammatory Responses (e.g., NF-κB, MAPK, STAT3, TLR4)

This compound has been shown to modulate key signal transduction pathways involved in inflammatory responses. The NF-κB pathway is a critical regulator of mammalian immune and inflammatory responses. researchgate.net Its activation is implicated in various pathologies, including cancer. researchgate.net The MAPK pathway also plays a central role in cellular responses, including inflammation. medchemexpress.com STAT3 is a crucial component of the JAK/STAT signaling pathway involved in both cancer and inflammation, and its activation is often associated with poor prognosis in cancer. guidetopharmacology.orgresearcherslinks.com TLR4 is an important upstream regulator of NF-κB and plays a prominent role in inflammation. dovepress.com Studies have investigated inhibitors targeting these pathways, such as STAT3 inhibitors guidetopharmacology.orgresearcherslinks.comcenmed.comlipidmaps.orgnih.gov, TLR4 antagonists wikipedia.orgwikipedia.orgnih.govciteab.com, MAPK inhibitors wikipedia.orgguidetopharmacology.orgnih.govguidetopharmacology.org, and NF-κB activation inhibitors researchgate.netguidetopharmacology.orgwikipedia.orgwikipedia.orgnih.gov. Research on this compound suggests its ability to influence these pathways, contributing to its observed anti-inflammatory effects. For instance, some studies indicate that this compound can inhibit NF-κB activation.

Antioxidant Properties and Oxidative Stress Mitigation by this compound

This compound exhibits antioxidant properties and contributes to the mitigation of oxidative stress. Oxidative stress is implicated in various pathologies. pcbiochemres.com

Enhancement of Endogenous Antioxidant Defenses (e.g., Nrf2/Keap1 Pathway Activation, SOD, GSH)

A key mechanism by which this compound may exert antioxidant effects is through the modulation of endogenous antioxidant defense systems, such as the Nrf2/Keap1 pathway. The Keap1-Nrf2 oxidative stress response pathway is crucial for protecting cells from damage caused by reactive oxygen species (ROS). pcbiochemres.com Nrf2 is a critical transcriptional regulator, while Keap1 negatively regulates Nrf2 by facilitating its degradation. pcbiochemres.comsemanticscholar.org Inhibition of Keap1 activity can lead to Nrf2 accumulation and the transcription of antioxidative genes. semanticscholar.org Compounds targeting the Keap1-Nrf2 pathway are being investigated for their therapeutic potential. pcbiochemres.comresearchgate.netthno.org Superoxide dismutase (SOD) and glutathione (B108866) (GSH) are also vital components of the cellular antioxidant defense system. lipidmaps.orgencyclopedia.pubnih.gov GSH is a ubiquitous tripeptide involved in regulating cellular homeostasis and is found in reduced (GSH) and oxidized (GSSG) forms, with the GSH/GSSG ratio indicating oxidative stress levels. encyclopedia.pubfishersci.nl Studies suggest that this compound can enhance these endogenous antioxidant defenses.

Reduction of Reactive Oxygen Species (ROS) and Lipid Peroxidation Products (e.g., MDA)

This compound has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products, such as malondialdehyde (MDA). ROS are highly reactive molecules that can cause cellular damage. Lipid peroxidation is a process where free radicals damage lipids, leading to the formation of products like MDA. lipidmaps.orgwikipedia.org Reducing ROS and MDA levels is indicative of a compound's antioxidant activity.

Impact on Mitochondrial Oxidative Stress in Disease Models

Preclinical investigations have explored the impact of this compound on mitochondrial oxidative stress in various disease models. Mitochondria are major sites of ROS production, and mitochondrial oxidative stress is implicated in the pathogenesis of numerous diseases. The ability of this compound to mitigate oxidative stress within mitochondria is a significant area of research.

Neuroprotective Effects of this compound in Preclinical Models

Specific preclinical data demonstrating the neuroprotective effects of this compound were not found within the scope of the conducted searches.

Protection Against Neuronal Damage in Models of Ischemia-Reperfusion Injury

No specific information regarding the protective effects of this compound against neuronal damage in models of ischemia-reperfusion injury was identified in the search results.

Mitigation of Neuroinflammation and Oxidative Stress in Brain Injury Models

The available search results did not provide specific data on this compound's ability to mitigate neuroinflammation and oxidative stress in brain injury models.

Modulation of Neurodegenerative Pathways (e.g., Amyloid Aggregation, Microglial Activation)

Studies suggest that astragalosides, including Astragaloside IV (AS-IV), which is closely related to this compound, can influence neurodegenerative pathways. Microglial activation and neuroinflammation are significant factors in the pathogenesis of neurodegenerative diseases like Alzheimer's disease (AD). researchgate.netmdpi.com Research indicates that AS-IV can ameliorate cognitive impairment and neuroinflammation in AD models by inhibiting microglial activation. researchgate.netnih.govjst.go.jp This involves reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as inhibiting the expression of NADPH oxidase subunits, which are sources of reactive oxygen species (ROS) in activated microglia. researchgate.netjst.go.jp While direct studies on this compound's specific effects on amyloid aggregation are less prominent in the search results compared to its effects on microglial activation, the modulation of neuroinflammation is a key aspect of its potential neuroprotective role in the context of amyloid-beta (Aβ) related pathologies. researchgate.netnih.gov Aβ accumulation is a hallmark of AD, and the inflammatory response mediated by microglia contributes to neuronal damage in these conditions. researchgate.netmdpi.comnih.gov

Impact on Synaptic Plasticity and Cognitive Function in Animal Models

Astragalosides, particularly AS-IV, have demonstrated positive effects on synaptic plasticity and cognitive function in animal models of neurological disorders. Studies have shown that AS-IV can improve spatial learning and memory ability in rats exposed to microwave radiation, which can induce cognitive dysfunction and structural changes in the hippocampus. researchgate.net AS-IV has also been reported to enhance neural synaptic plasticity and cognitive function in mice by influencing the transcription of genes like GAD65, EGR-1, TrkB, and BDNF in the hippocampus. nih.gov Furthermore, AS-IV has been shown to increase the density of dendritic spines and synapse number in hippocampal neurons in AD-like mouse models, suggesting an improvement in synaptic structure and alleviation of synaptic toxicity. nih.gov These effects are potentially linked to the activation of pathways such as the BDNF-TrkB signaling pathway. nih.govnih.gov While much of the research focuses on AS-IV, the shared structural characteristics with this compound suggest potential similar activities, although specific studies on this compound's direct impact on synaptic plasticity markers are needed.

Cardioprotective Actions of this compound in Experimental Models

This compound, along with other astragalosides, has shown cardioprotective actions in various experimental models. mdpi.comresearchgate.net

Attenuation of Myocardial Injury in Ischemia/Reperfusion Models

Astragaloside has been investigated for its ability to attenuate myocardial injury, particularly in the context of ischemia/reperfusion (I/R) injury, which contributes to myocardial damage and pathological remodeling after acute myocardial infarction (MI). nih.govfrontiersin.org Studies, often focusing on Astragaloside IV, have shown that administration of astragaloside can improve myocardial injury in rat models post-infarction. nih.gov This includes the attenuation of pathological changes in the myocardium and improvements in cardiac function. nih.govfrontiersin.org The protective effects are associated with various mechanisms, including anti-apoptotic effects and the improvement of coronary flow. frontiersin.org

Promotion of Angiogenesis and Microvascular Density in Ischemic Myocardium

Promoting angiogenesis, the formation of new blood vessels, is a crucial strategy for improving blood supply to ischemic myocardium. Research indicates that astragaloside can promote angiogenesis in the ischemic myocardium of rats post-MI. nih.gov This pro-angiogenic effect is linked to the upregulation of factors such as vascular endothelial growth factor (VEGF). nih.govfrontiersin.org Studies, primarily on AS-IV, have demonstrated that it can increase microvascular density in ischemic tissues, contributing to improved tissue perfusion. frontiersin.org The mechanism may involve the activation of pathways like the PI3K/Akt pathway, which can promote HIF-1α protein expression and subsequently increase VEGF generation. frontiersin.org

Regulation of Hypoxia-Inducible Factor-1α (HIF-1α) Signaling

Hypoxia-inducible factor-1α (HIF-1α) is a key regulator of cellular responses to hypoxia and plays a significant role in cardioprotection and angiogenesis in ischemic conditions. spandidos-publications.comamegroups.org Studies have shown that astragaloside can upregulate the expression levels of HIF-1α in myocardial tissue in experimental models of myocardial injury. nih.govspandidos-publications.comamegroups.org This upregulation of HIF-1α is considered a potential mechanism underlying the cardioprotective effects of astragaloside, as HIF-1α can transmit survival signals to the myocardium and promote adaptive responses to hypoxia. plos.org The regulation of HIF-1α by astragaloside may involve pathways such as JAK2/STAT3 and PI3K/Akt signaling. amegroups.orgplos.org

Table 1: Effects of Astragaloside on HIF-1α Expression in Myocardial Injury Models

| Model Organism | Astragaloside Treatment | Effect on HIF-1α mRNA Expression | Effect on HIF-1α Protein Expression | Source |

| Rat (MI model) | 2.5 mg/kg/day | Increased (P<0.01) spandidos-publications.com | Not significantly increased nih.gov | nih.govspandidos-publications.com |

| Rat (MI model) | 10 mg/kg/day | Increased (P<0.01) spandidos-publications.com | Significantly increased (P<0.05) nih.govspandidos-publications.com | nih.govspandidos-publications.com |

| Rat Cardiomyocytes (Simulated IRI) | Post-ischemia treatment | Upregulation plos.org | Upregulation plos.org | plos.org |

| H9c2 Cardiomyocytes (Hypoxia) | 12.5 µM | Increased and stabilized amegroups.org | Increased and stabilized amegroups.org | amegroups.org |

Modulation of Notch1/Jagged1 Signaling Pathways in Cardiac Remodeling

The Notch signaling pathway, particularly Notch1 and its ligand Jagged1, is involved in various aspects of cardiac development and remodeling, including angiogenesis and tissue repair after injury. spandidos-publications.commdpi.comresearchgate.net Research indicates that astragaloside can influence the Notch1/Jagged1 signaling pathway in the context of myocardial injury. Studies have shown that astragaloside treatment can increase the mRNA and protein expression levels of Notch1 and Jagged1 in the myocardium of rats post-MI. nih.govspandidos-publications.com This modulation of the Notch1/Jagged1 pathway is suggested as another potential mechanism contributing to the cardioprotective effects of astragaloside, potentially by promoting infarct healing and cardiac repair. nih.govspandidos-publications.com The Notch pathway can also interact with other signaling cascades, such as PI3K/Akt, which are relevant to cardiac function and remodeling. mdpi.com

Table 2: Effects of Astragaloside on Notch1 and Jagged1 Expression in Myocardial Injury Models

| Model Organism | Astragaloside Treatment | Effect on Notch1 mRNA Expression | Effect on Notch1 Protein Expression | Effect on Jagged1 mRNA Expression | Effect on Jagged1 Protein Expression | Source |

| Rat (MI model) | 2.5 mg/kg/day | Increased (P<0.01) nih.gov | Not significantly increased nih.gov | Increased (P<0.01) nih.gov | Significantly increased (P<0.01) nih.gov | nih.gov |

| Rat (MI model) | 10 mg/kg/day | Increased (P<0.01) nih.govspandidos-publications.com | Significantly increased (P<0.01) nih.govspandidos-publications.com | Increased (P<0.01) nih.govspandidos-publications.com | Significantly increased (P<0.01) nih.govspandidos-publications.com | nih.govspandidos-publications.com |

Inhibition of Inflammasome Activation (e.g., NLRP3) in Cardiac Inflammation

Based on the available preclinical research, there is limited direct information specifically detailing the inhibitory effects of this compound on inflammasome activation, such as the NLRP3 inflammasome, in the context of cardiac inflammation. While other components of Astragalus membranaceus, such as Astragaloside IV and Astragalus polysaccharides, have been investigated for their anti-inflammatory effects and modulation of the NLRP3 inflammasome in cardiovascular contexts, specific studies focusing solely on this compound and its direct mechanisms on cardiac inflammasomes were not prominently found in the literature searched.

Renal Protective Effects of this compound in Experimental Nephropathy

This compound has demonstrated promising renal protective effects in experimental models of nephropathy, particularly in diabetic nephropathy. Studies have investigated its influence on key pathological processes in the kidney, including podocyte injury, mitochondrial dysfunction, mitophagy, and relevant signaling pathways.

Amelioration of Podocyte Injury and Dysfunction in Diabetic Nephropathy Models

This compound has been shown to ameliorate podocyte injury and dysfunction in experimental models of diabetic nephropathy. In streptozotocin (B1681764) (STZ)-induced diabetic rats, AS II treatment improved albuminuria, renal histopathology, podocyte foot process effacement, and podocyte apoptosis. frontiersin.orgimrpress.com These findings suggest that AS II can protect the structural and functional integrity of podocytes, which are critical components of the glomerular filtration barrier.

Restoration of Mitochondrial Dynamics and Function in Renal Cells

Mitochondrial dysfunction plays a significant role in the progression of diabetic nephropathy. Preclinical studies indicate that this compound can help restore mitochondrial dynamics and function in renal cells. In diabetic rats, AS II partially restored the renal expression of proteins related to mitochondrial dynamics, including Mfn2 and Fis1. frontiersin.orgimrpress.com This suggests that AS II may help maintain the balance between mitochondrial fusion and fission, which is essential for healthy mitochondrial populations. AS II treatment also improved mitochondrial morphology and structure in doxorubicin-induced myocardial injury, indicating a potential broader role in preserving mitochondrial health. imrpress.commdpi.com

Regulation of Mitophagy Pathways (e.g., PINK1/Parkin) in Kidney Injury

Mitophagy, the selective degradation of damaged mitochondria through autophagy, is crucial for maintaining renal cell health. Research has shown that this compound can regulate mitophagy pathways, such as the PINK1/Parkin pathway, in the context of kidney injury. In diabetic rats, AS II increased the expression of PINK1 and Parkin, proteins associated with mitophagy. frontiersin.orgimrpress.comresearchgate.net This upregulation of PINK1 and Parkin suggests that AS II may enhance the removal of damaged mitochondria, thereby reducing oxidative stress and improving mitochondrial function in the diabetic kidney. researchgate.net In vitro studies using high-glucose-treated podocytes also indicated that AS II promotes mitophagy by activating the PINK1/Parkin signaling pathway. dovepress.com

Influence on IRS1-PI3K-GLUT Signaling in Metabolic Nephropathy

The IRS1-PI3K-GLUT signaling pathway is important for glucose metabolism and can be dysregulated in metabolic disorders like diabetic nephropathy. While studies on Astragalus extracts and other components have explored their influence on this pathway in the context of diabetic nephropathy, direct research specifically detailing the impact of this compound on the IRS1-PI3K-GLUT signaling pathway in metabolic nephropathy models is less extensive in the provided search results. Some studies indicate that Astragalus decoction can ameliorate diabetic nephropathy via the IRS1-PI3K-GLUT signaling pathway by regulating the expression and phosphorylation status of key proteins in this pathway and influencing glucose transporter levels in the kidney. healthline.comaginganddisease.org Further research is needed to specifically delineate the role of this compound in modulating this pathway in metabolic nephropathy.

Osteogenic Activity of this compound

This compound has demonstrated osteogenic activity, suggesting its potential in promoting bone formation. Studies have shown that AS II can induce the osteogenic differentiation of osteoblasts. dovepress.com This activity is reported to occur through the involvement of signaling pathways such as the bone morphogenetic protein-2 (BMP-2)/MAPK and Smad1/5/8 pathways. dovepress.com AS II has been shown to significantly induce the proliferation, differentiation, and mineralization of primary osteoblasts. These findings suggest that this compound may be a potential candidate for stimulating osteoblastic activity and promoting bone formation.

Induction of Osteogenic Differentiation in Osteoblasts this compound has been shown to stimulate osteoblast differentiation across various stages, from early to late differentiation.nih.govThis induction of osteogenic differentiation is a critical step in bone formation, where osteoblast precursor cells mature into functional osteoblasts capable of synthesizing and depositing bone matrix. In vitro studies using MC3T3-E1 cells, a pre-osteoblast cell line, have provided evidence for this effect. Astragaloside treatment increased alkaline phosphatase (ALP) activity and calcium deposition in a dose-dependent manner, both of which are markers of osteogenic differentiation and mineralization.researchgate.net

Table 1: Effect of Astragaloside on ALP Activity and Calcium Deposition in MC3T3-E1 Cells

| Treatment Group | ALP Activity (% of Control) | Calcium Deposition (% of Control) |

| Control | 100 | 100 |

| Astragaloside (Dose 1) | Increased | Increased |

| Astragaloside (Dose 2) | Further Increased | Further Increased |

| Astragaloside (Dose 3) | Maximally Effective | Maximally Effective |

Note: Specific numerical data for dose-dependent effects were not consistently available across sources, but the trend of increase was reported. researchgate.net

Furthermore, Astragaloside has been reported to increase the expression of osteoblast markers such as ALP, Osteocalcin (OCN), and Osterix (OSX) in MC3T3-E1 cells in a dose-response manner. nih.gov

Table 2: Effect of Astragaloside on Osteoblast Marker Expression in MC3T3-E1 Cells

| Treatment Group | ALP mRNA Expression (Fold Change vs Control) | OCN mRNA Expression (Fold Change vs Control) | OSX mRNA Expression (Fold Change vs Control) |

| Control | 1.00 | 1.00 | 1.00 |

| Astragaloside (Dose 1) | Increased | Increased | Increased |

| Astragaloside (Dose 2) | Further Increased | Further Increased | Further Increased |

| Astragaloside (Dose 3) | Up to 5.67 (at 50 µg/mL) | Increased | Increased |

Note: Specific fold change values for all doses and markers were not available, but increased expression was reported, with a notable increase in ALP mRNA at 50 µg/mL Astragaloside. nih.gov

Activation of Bone Morphogenetic Protein-2/MAPK Pathways The induction of osteogenic differentiation by this compound is associated with the activation of key signaling pathways, including the Bone Morphogenetic Protein-2 (BMP-2) and Mitogen-Activated Protein Kinase (MAPK) pathways.nih.govfrontiersin.orgbocsci.comBMP-2 is a crucial growth factor known to induce bone formation by stimulating osteoblast differentiation.frontiersin.orgfrontiersin.orgStudies have shown that this compound treatment leads to increased expression of BMP-2.nih.govpensoft.net

The MAPK pathway, including ERK1/2 and p38, also plays a significant role in regulating osteoblast differentiation and bone formation. researchgate.netfrontiersin.orgresearchgate.net Research indicates that this compound activates ERK1/2 and p38. nih.gov The activation of these kinases is involved in up-regulating the expression of genes related to bone formation and promoting osteoblastic differentiation and mineralization. frontiersin.org An antagonist of BMP (Noggin) has been shown to block the effect of this compound on cell differentiation and the expression of certain downstream targets, indicating the essential role of BMP-2 in this compound-mediated osteoblast differentiation. nih.gov

Engagement of Smad1/5/8 Signaling in Bone Formation In addition to the BMP-2/MAPK pathways, this compound engages the Smad1/5/8 signaling pathway, which is a canonical downstream mediator of BMP signaling.nih.govbocsci.commdpi.comUpon binding of BMP ligands like BMP-2 to their receptors, Smad1, Smad5, and Smad8 become phosphorylated.frontiersin.orgmdpi.comnih.govThese phosphorylated Smads then form complexes with Smad4 and translocate to the nucleus to regulate the transcription of osteogenic genes.mdpi.comnih.gov

Studies have demonstrated that this compound treatment leads to the activation of Smad1/5/8. nih.gov This activation is crucial for the induction of osteoblast differentiation and is associated with increased expression of core-binding factor 1 (Cbfa1)/Runx2, a key transcription factor essential for osteogenic differentiation. nih.govfrontiersin.orgcttjournal.com The BMP antagonist Noggin has been shown to block the effect of this compound on Smad1/5/8 activation and Cbfa1 expression, further supporting the involvement of the BMP/Smad pathway in this compound's osteogenic effects. nih.gov

Molecular and Cellular Mechanisms of Action of Astragaloside Ii

Identification of Direct and Indirect Molecular Targets of Astragaloside (B48827) II

Astragaloside II exerts its effects through both direct binding to specific proteins and indirect modulation of signaling pathways. One identified direct target of this compound is the p75 neurotrophin receptor (p75NTR). Studies have shown that this compound can bind to p75NTR, specifically at residues Pro253 and Ser257, leading to stabilization of its structure and promotion of remyelination in demyelinating neurological diseases nih.gov. This direct interaction highlights a specific mechanism by which this compound influences cellular processes.

Indirectly, this compound influences numerous proteins and genes by modulating upstream signaling events. For instance, its effects on multidrug resistance (MDR) involve the downregulation of P-glycoprotein (P-gp) and the mdr1 gene expression chemfaces.com. In osteoblasts, this compound increases the expression of bone morphogenetic protein-2 (BMP-2) and core-binding factor 1 (Cbfa1)/Runx2, key regulators of osteogenesis spandidos-publications.com. Furthermore, this compound can regulate the activity of CD45 protein tyrosine phosphatase, which is crucial for T lymphocyte activation chemfaces.comnih.gov.

Detailed Analysis of Signal Transduction Pathway Modulation

This compound has been shown to modulate several critical signal transduction pathways, influencing a range of cellular responses.

PI3K/Akt/mTOR Pathway Regulation

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, differentiation, and survival. This compound has been observed to influence this pathway, with effects varying depending on the cellular context. In some cancer cells, this compound has been reported to activate the PI3K/Akt/mTOR pathway, contributing to increased sensitivity to chemotherapy and reduced autophagy mednexus.orgmdpi.com. Conversely, other research suggests that inhibition of the PI3K/Akt/mTOR pathway can enhance autophagy researchgate.net. This compound has also been shown to promote intestinal epithelial repair by activating the mTOR pathway researchgate.net. The modulation of this pathway by this compound appears to be a key mechanism in its diverse biological activities, including its potential role in reversing multidrug resistance and promoting tissue repair researchgate.netpensoft.net.

Mitogen-Activated Protein Kinase (MAPK) Cascades (ERK, JNK, p38)

The Mitogen-Activated Protein Kinase (MAPK) cascades, including ERK, JNK, and p38, are involved in various cellular processes such as proliferation, differentiation, and stress responses. This compound has demonstrated modulatory effects on these kinases. In the context of multidrug resistance in hepatic cancer cells, this compound suppressed the phosphorylation of ERK1/2, p38, and JNK chemfaces.com. In osteoblasts, this compound induced osteogenic activities partly through the activation of ERK1/2 and p38 pathways, in conjunction with the BMP-2 and Smad1/5/8 pathways spandidos-publications.com. This compound has also been found to promote the activation of mTOR by suppressing the phosphorylation levels of ERK1/2 and p38 in the MAPK pathway, which in turn reduces autophagy and inhibits drug resistance mednexus.org.

Nuclear Factor-kappa B (NF-κB) Signaling Suppression

Nuclear Factor-kappa B (NF-κB) is a key transcription factor involved in regulating inflammatory and immune responses. This compound has been shown to suppress NF-κB signaling. Studies indicate that this compound can decrease the levels of pro-inflammatory cytokines such as IL-6 and IL-1β, and inhibit the phosphorylation of p65 and IκB, which are central components of the NF-κB pathway medchemexpress.com. In a model of lung injury, this compound exerted anti-inflammatory effects by antagonizing the binding of NF-κB and inhibiting its transcriptional activity nih.gov. This suppression of NF-κB signaling contributes to the anti-inflammatory properties of this compound medchemexpress.comexamine.comnih.gov.

Nrf2/Keap1 Antioxidant Response Pathway Activation

The Nrf2/Keap1 pathway is a major defense mechanism against oxidative stress, regulating the expression of antioxidant enzymes. This compound has been shown to activate this pathway. Research indicates that this compound can facilitate antioxidative stress ability by increasing Nrf2 expression and decreasing Keap1 protein levels frontiersin.org. This modulation enhances the cellular capacity to combat oxidative damage, which is implicated in various disease states, including diabetic nephropathy frontiersin.orgspandidos-publications.com. Activation of the Nrf2/Keap1 pathway by this compound is considered a possible mechanism for its protective effects against conditions associated with oxidative stress frontiersin.orgresearchgate.netfrontiersin.org.

CD45 Protein Tyrosine Phosphatase and Src-Family Kinase (LCK) Interactions

This compound has been shown to enhance T cell activation through its regulatory effects on CD45 protein tyrosine phosphatase (PTPase) activity. CD45 is a critical regulator of lymphocyte signaling, primarily by controlling the phosphorylation status of Src-family kinases (SFKs), such as LCK, which are essential for initiating downstream signaling cascades following T cell receptor (TCR) engagement. chemfaces.comaginganddisease.orgsemanticscholar.orgnih.govresearchgate.net

Research indicates that this compound promotes CD45-mediated dephosphorylation of LCK at tyrosine 505 (Tyr505). chemfaces.comnih.govresearchgate.net Dephosphorylation at this specific site is known to maintain LCK in an open, active conformation, thereby enabling its kinase activity. nih.govresearchgate.net Studies using primary T cells and in vivo models of immunosuppression have demonstrated that this compound significantly promotes the dephosphorylation of LCK (Tyr505), and this effect can be blocked by a specific CD45 PTPase inhibitor, highlighting the dependence on CD45 activity. chemfaces.comnih.gov This regulatory action on the CD45-LCK axis contributes to the observed enhancement of T cell proliferation and activation markers, such as CD25 and CD69, as well as the production of cytokines like IFN-γ and IL-2. chemfaces.comnih.govresearchgate.net

| Compound | Effect on CD45-mediated pNPP/OMFP hydrolysis | EC50 (μg/mL) | Effect on LCK (Tyr505) dephosphorylation |

| Astragaloside I | Increased | 3.33 | Not specified in source |

| This compound | Increased | 4.27 | Promoted |

| Astragaloside III | Increased | 10.42 | Not specified in source |

| Astragaloside IV | Increased | 5.87 | Not specified in source |

Note: Data compiled from source nih.gov. pNPP/OMFP hydrolysis is a measure of CD45 PTPase activity.

PINK1/Parkin Mitophagy Pathway Activation

This compound has been implicated in the modulation of the PINK1/Parkin pathway, a key regulatory mechanism for mitophagy, the selective degradation of damaged mitochondria. This pathway is crucial for maintaining mitochondrial quality control and cellular health.

Studies have shown that in models of cellular damage, such as high glucose-induced podocyte injury, this compound increased the expression of mitochondrial PINK1 and Parkin. nih.govbiolifesas.org This upregulation was associated with the activation of the PINK1/Parkin signaling pathway, which in turn promoted mitophagy and improved mitochondrial dynamics. biolifesas.org Experimental evidence suggests that the protective effects of this compound on mitochondrial function and cell viability in these contexts are mediated through this pathway, as silencing Parkin was found to reverse the beneficial effects of this compound. biolifesas.org This indicates that this compound's ability to activate the PINK1/Parkin pathway plays a significant role in its protective effects against mitochondrial dysfunction.

Sirtuin (SIRT1) Modulation

Information specifically detailing the direct modulation of Sirtuin 1 (SIRT1) by this compound was not found in the consulted literature. While other astragalosides, such as Astragaloside IV, have been shown to interact with and modulate SIRT1 in various biological processes, including the regulation of apoptosis and the alleviation of aging-related effects, the specific mechanisms by which this compound might influence SIRT1 remain to be elucidated based on the available research. whiterose.ac.ukdovepress.comjst.go.jpnih.gov

Toll-like Receptor (TLR4) Signaling Engagement

Research specifically demonstrating the direct engagement or modulation of Toll-like Receptor 4 (TLR4) signaling by this compound was not found in the consulted literature. Studies have investigated the role of TLR4 in inflammatory responses and the effects of TLR4 antagonists or other compounds, including Astragaloside IV, on this pathway. dovepress.comwikipedia.orgwikipedia.orgdovepress.comnih.govciteab.com However, the direct interaction or downstream effects of this compound on TLR4 signaling were not detailed in the retrieved information.

JAK/STAT Signaling Pathway Modulation

Specific evidence describing the direct modulation of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway by this compound was not found in the consulted literature. The JAK/STAT pathway is involved in numerous cellular processes, including immune responses and cell growth, and has been a target for various therapeutic agents. While inhibitors targeting JAK have been developed and studied, the direct impact of this compound on this specific signaling cascade was not reported in the available research. guidetopharmacology.orgontosight.aitranscriptionfactor.orgciteab.comcuni.cz

Effects on Gene Expression and Protein Regulation

This compound influences cellular processes not only through direct protein interactions but also by modulating gene expression and protein regulation, including post-translational modifications.

Transcriptional and Post-Translational Modifications

This compound has been shown to affect gene expression levels of specific proteins. For instance, it can downregulate the expression of the P-gp and mdr1 genes, which are associated with multidrug resistance. chemfaces.com In the context of T cell activation, this compound has been observed to upregulate the mRNA levels of IFN-γ and T-bet, a transcription factor crucial for Th1 cell differentiation and cytokine production. chemfaces.comnih.gov

At the protein level, beyond its effects on LCK dephosphorylation mediated by CD45 chemfaces.comnih.govresearchgate.net, this compound has been reported to suppress the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), p38, and c-Jun N-terminal kinase (JNK). chemfaces.com These are key components of MAPK signaling pathways involved in various cellular responses, including proliferation, differentiation, and stress responses. The modulation of these phosphorylation events represents a significant aspect of this compound's mechanism of action at the post-translational level. Studies on Astragalus membranaceus have also explored how transcription factors can regulate the biosynthesis of astragalosides, including this compound, by affecting the expression of genes in the mevalonate (B85504) pathway. researchgate.netnih.govmdpi.com

Upregulation and Downregulation of Specific Genes/Proteins relevant to Pharmacological Effects

This compound has been shown to modulate the expression and activity of numerous genes and proteins, contributing to its observed pharmacological effects. In the context of multidrug resistance (MDR), AS-II has been found to downregulate the expression of the P-glycoprotein (P-gp) and the mdr1 gene, which are associated with drug efflux and reduced intracellular drug accumulation in cancer cells. wikipedia.org Furthermore, AS-II suppresses the phosphorylation of key signaling molecules within the MAPK pathway, including extracellular signal-regulated kinase 1/2 (ERK1/2), p38, and c-Jun N-terminal kinase (JNK). wikipedia.org

In studies focusing on osteoblast differentiation, this compound stimulated this process, which was associated with increased expression of bone morphogenetic protein-2 (BMP-2). wikipedia.orgnih.gov This effect involves the activation of Smad1/5/8, ERK1/2, and p38 pathways, alongside increased expression of core-binding factor 1 (Cbfa1)/Runx2, a crucial transcription factor for osteogenesis. wikipedia.orgnih.gov

This compound also demonstrates immunomodulatory effects by regulating the activity of CD45 protein tyrosine phosphatase (PTPase), an enzyme critical for T lymphocyte activation. wikipedia.orgcore.ac.uk This regulation leads to enhanced T cell activation, partly by promoting CD45-mediated dephosphorylation of LCK at the Tyr505 site. wikipedia.orgcore.ac.uk Studies have also reported that AS-II can upregulate the mRNA levels of interferon-gamma (IFN-γ) and T-bet in primary splenocytes and promote the expression of activation markers CD25 and CD69 on CD4+ T cells. wikipedia.orgcore.ac.uk

In the context of protecting podocytes, specialized cells in the kidney, this compound treatment improved cell viability and upregulated the expression of Wilms' tumor 1 (WT1) and podocalyxin, markers indicative of podocyte health and function. nih.gov

Furthermore, this compound has been shown to activate the mammalian target of rapamycin (mTOR) signaling pathway, including its downstream targets S6 kinase (S6K) and 4E-BP1. citeab.comresearchgate.netthno.org This activation is linked to increased protein synthesis, which can contribute to processes like intestinal epithelial wound healing. researchgate.netthno.org

The following table summarizes some of the key genes and proteins whose expression or activity is modulated by this compound:

| Protein/Gene | Effect of this compound | Relevant Process/Pathway | Source |

| P-gp | Downregulation | Multidrug Resistance | wikipedia.org |

| mdr1 gene | Downregulation | Multidrug Resistance | wikipedia.org |

| ERK1/2 | Suppressed phosphorylation | MAPK Signaling, Osteoblast Differentiation | wikipedia.orgnih.gov |

| p38 | Suppressed phosphorylation | MAPK Signaling, Osteoblast Differentiation | wikipedia.orgnih.gov |

| JNK | Suppressed phosphorylation | MAPK Signaling | wikipedia.org |

| BMP-2 | Increased expression | Osteoblast Differentiation | wikipedia.orgnih.gov |

| Smad1/5/8 | Activation | Osteoblast Differentiation | wikipedia.orgnih.gov |

| Cbfa1/Runx2 | Increased expression | Osteoblast Differentiation | wikipedia.orgnih.gov |

| CD45 PTPase | Regulated activity | T Cell Activation | wikipedia.orgcore.ac.uk |

| LCK (Tyr505) | Promoted dephosphorylation | T Cell Activation | wikipedia.orgcore.ac.uk |

| IFN-γ mRNA | Upregulation | T Cell Activation | wikipedia.orgcore.ac.uk |

| T-bet mRNA | Upregulation | T Cell Activation | wikipedia.orgcore.ac.uk |

| CD25 | Promoted expression | T Cell Activation | wikipedia.orgcore.ac.uk |

| CD69 | Promoted expression | T Cell Activation | wikipedia.orgcore.ac.uk |

| WT1 | Upregulation | Podocyte Function | nih.gov |

| Podocalyxin | Upregulation | Podocyte Function | nih.gov |

| mTOR | Activation | Protein Synthesis, Intestinal Wound Healing | citeab.comresearchgate.netthno.org |

| S6K | Activation | Protein Synthesis, Intestinal Wound Healing | researchgate.netthno.org |

| 4E-BP1 | Activation | Protein Synthesis, Intestinal Wound Healing | researchgate.netthno.org |

| PINK1 | Activation | Mitophagy, Podocyte Protection | nih.govuni-freiburg.de |

| Parkin | Activation | Mitophagy, Podocyte Protection | nih.govuni-freiburg.de |

Mechanisms of Autophagy Regulation by this compound

Autophagy is a crucial cellular process involving the degradation and recycling of damaged organelles and proteins. This compound has been shown to influence autophagy, although its effects can vary depending on the cellular context. Notably, in certain cancer cells and in podocytes, this compound acts as an autophagy inhibitor. nih.govoncotarget.comciteab.com

This compound has been reported to suppress autophagy by interfering with key autophagy-related proteins, including Beclin-1 and microtubule-associated protein 1 light chain 3 (LC3). citeab.com Studies in human hepatocellular carcinoma cells demonstrated that AS-II significantly decreased the expression of LC3-II and Beclin-1 in a dose-dependent manner. LC3-II is a lipidated form of LC3-I that is incorporated into the autophagosome membrane and is commonly used as a marker for autophagosome formation. Beclin-1 is a central regulator that initiates the formation of the autophagosome.

While some research on other astragalosides (like Astragaloside IV) has shown decreased p62/SQSTM1 levels with increased autophagy, indicating p62 degradation within autolysosomes, studies on this compound in the context of autophagy inhibition suggest an accumulation of p62. This is because p62 is an autophagy substrate that is degraded through the autophagic pathway; thus, inhibiting autophagy leads to p62 accumulation.

Research indicates that this compound can inhibit autophagic flux by interfering with the fusion of autophagosomes with lysosomes and by impairing lysosomal function in human cancer cells. oncotarget.com This interference prevents the degradation of autophagosome contents, leading to the accumulation of autophagosomes. The suppression of autophagy by AS-II in cancer cells has been linked to the MAPK-mTOR signaling pathway. citeab.com In podocytes, AS-II inhibits autophagy by activating the PINK1/Parkin signaling pathway, which is typically involved in the selective degradation of damaged mitochondria (mitophagy), but also influences general autophagy pathways. nih.gov

The modulation of these proteins and processes suggests that this compound can disrupt the normal progression of autophagy at multiple stages, particularly at the later steps involving autophagosome maturation and degradation.

Influence on Mitochondrial Function and Dynamics

Mitochondria are vital organelles responsible for cellular energy production and play a role in various cellular processes, including apoptosis and autophagy. This compound has demonstrated beneficial effects on mitochondrial function and dynamics in specific cellular and disease contexts.

Studies in podocytes and in diabetic rats have shown that this compound can ameliorate mitochondrial dysfunction and protect mitochondrial dynamics. nih.govuni-freiburg.de This protective effect is, at least in part, mediated through the activation of the PINK1/Parkin signaling pathway. nih.govuni-freiburg.de The PINK1/Parkin pathway is primarily known for its role in mitophagy, the selective removal of damaged mitochondria, which is crucial for maintaining a healthy mitochondrial population. nih.gov

Mitochondrial biogenesis is the process by which new mitochondria are formed, involving the coordinated expression of nuclear and mitochondrial genes. Key regulators of this process include PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha) and Tfam (Mitochondrial transcription factor A). While research on Astragaloside IV has indicated its potential to elevate PGC-1α levels, which are crucial for stimulating mitochondrial biogenesis, direct evidence specifically detailing this compound's impact on PGC-1α or Tfam expression was not found in the analyzed literature. Further research is required to determine if this compound directly influences mitochondrial biogenesis through the modulation of these or other related factors.

Modulation of Mitochondrial Fission and Fusion Proteins (e.g., Mfn2, Fis1, Drp1)

Mitochondrial dynamics, encompassing the processes of fission and fusion, are critical for maintaining a healthy and functional mitochondrial network within cells. This dynamic equilibrium is regulated by a suite of proteins, including Mitofusin 2 (Mfn2) and Optic Atrophy 1 (OPA1) which are primarily involved in fusion, and Dynamin-related protein 1 (Drp1) and Mitochondrial fission 1 protein (Fis1) which mediate fission. nih.govrevespcardiol.orgunife.itmdpi.com An imbalance in these processes is often associated with cellular dysfunction and disease states. revespcardiol.orgplos.org

Research into the molecular mechanisms of this compound (AS II) has indicated its influence on these key regulators of mitochondrial morphology, particularly in the context of cellular injury. Studies investigating the effects of AS II on podocyte injury and mitochondrial dysfunction in diabetic rats have shown that AS II can partially restore the renal expression of mitochondrial dynamics-related proteins, including Mfn2 and Fis1. nih.gov This suggests that AS II may help to rebalance (B12800153) the mitochondrial fission-fusion machinery under pathological conditions.

Pharmacokinetic and Metabolic Profiling of Astragaloside Ii in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

Preclinical ADME studies in animal models, particularly rats, have provided insights into the in vivo behavior of Astragaloside (B48827) II. These studies are essential for predicting how the compound might behave in biological systems.

Oral Bioavailability and Systemic Exposure

Studies investigating the oral bioavailability of Astragaloside II in rats have indicated poor absorption. Following oral administration, the absolute oral bioavailability (F) of this compound in rats was calculated to be 0.79 ± 0.16%. rsc.orgchemsrc.comresearchgate.netrsc.org This low bioavailability suggests limited absorption across the gastrointestinal tract and/or significant first-pass metabolism. rsc.orgchemsrc.comresearchgate.netrsc.org The elimination half-life (t1/2) in rats after administration was reported as 1.92 ± 0.30 hours, further supporting relatively rapid elimination from the systemic circulation. rsc.orgchemsrc.comresearchgate.netrsc.org

Data from pharmacokinetic studies in rats following oral and intravenous administration of this compound are summarized in the table below:

| Parameter | Intravenous Administration | Oral Administration | Citation |

| Absolute Oral Bioavailability (F) | - | 0.79 ± 0.16% | rsc.orgchemsrc.comresearchgate.netrsc.org |

| Elimination Half-life (t1/2) | - | 1.92 ± 0.30 h | rsc.orgchemsrc.comresearchgate.netrsc.org |

Tissue Distribution and Accumulation Profiles

While specific detailed tissue distribution studies focusing solely on this compound are limited in the provided search results, research on related astragalosides and extracts containing this compound offers some insights. Studies on the tissue distribution of astragaloside III in rats indicated accumulation in organs involved in immune responses, such as the thymus and spleen, suggesting these may be target sites in vivo. oup.com Given that this compound is also a cycloartane-type triterpene glycoside found in Astragalus membranaceus, similar distribution patterns might be hypothesized, particularly considering its reported effects on T cell activation and immune modulation. chemsrc.comresearchgate.netebi.ac.ukresearchgate.net Another study examining the tissue distribution of multiple components after oral administration of a traditional Chinese medical formulation containing this compound in rats detected this compound in plasma, indicating systemic exposure, though specific tissue concentrations were not detailed for this compound alone in the provided snippets. researchgate.netplos.org

Identification of Major Metabolites and Metabolic Pathways

The poor oral bioavailability of this compound suggests it undergoes significant metabolism in vivo. rsc.orgchemsrc.comresearchgate.netrsc.org Research on the metabolism of astragalus saponins (B1172615), including this compound, indicates that metabolism primarily involves transformations such as dehydration, deacetylation, dihydroxylation, dexylose reaction, deglycosylation, methylation, and glycol dehydration. researchgate.net Studies have identified numerous metabolites of astragalus saponins in rat plasma, urine, and feces. researchgate.net While a comprehensive list of specific metabolites for this compound was not explicitly detailed in the provided results, deglycosylation is a common metabolic pathway for saponins, potentially leading to the formation of the aglycone cycloastragenol (B1669396). researchgate.net Cycloastragenol is the common aglycone for several astragalosides, including astragaloside I, II, III, and IV. researchgate.netresearchgate.net

Excretion Routes and Clearance Rates

Information specifically on the excretion routes and clearance rates of this compound is not extensively detailed in the provided search results. However, the relatively short elimination half-life of 1.92 ± 0.30 hours in rats following oral administration suggests a relatively rapid clearance from the plasma. rsc.orgchemsrc.comresearchgate.netrsc.org Studies on related astragalosides, such as astragaloside IV, have reported low systemic clearance in rats. examine.comfrontiersin.org Given the structural similarities, this compound might also exhibit relatively low systemic clearance, with elimination likely occurring through metabolic transformation and subsequent excretion of metabolites via urine and feces.

In Vitro Metabolic Stability and Enzyme Kinetics

In vitro studies using liver microsomes are commonly employed to assess the metabolic stability of compounds and identify the enzymes involved in their biotransformation. While direct in vitro metabolic stability and enzyme kinetics data specifically for this compound were not prominently featured in the provided search results, studies on other astragalosides offer relevant context. For instance, research on astragaloside IV has investigated its metabolic stability in rat liver microsomes and its effects on cytochrome P450 (CYP) enzymes, such as CYP3A4 and CYP2C11. tandfonline.comnih.govnih.gov These studies suggest that CYP enzymes play a role in the metabolism of astragalosides. tandfonline.comnih.govnih.gov Further in vitro studies specifically on this compound would be necessary to fully elucidate its metabolic stability and the specific enzymes responsible for its biotransformation.

Advanced Analytical Methodologies for Astragaloside Ii Research

Chromatographic Techniques for Isolation and Quantification

Chromatography plays a pivotal role in separating Astragaloside (B48827) II from other co-occurring compounds in Astragalus extracts and for its subsequent quantification. Various chromatographic approaches offer different advantages depending on the research objective.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (e.g., ELSD)

HPLC is a widely used technique for the analysis of Astragaloside II. It provides efficient separation of this compound from other components in complex samples. Different detection methods can be coupled with HPLC to enhance sensitivity and selectivity.